molecular formula C15H12O3 B14465295 7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid CAS No. 66249-00-1

7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid

Cat. No.: B14465295
CAS No.: 66249-00-1
M. Wt: 240.25 g/mol
InChI Key: SYXOXPCPMYPVMQ-UHFFFAOYSA-N
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Description

7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid is a polycyclic aromatic hydrocarbon (PAH) with a complex structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-3-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene-1-carboxylic acid involves its interaction with molecular targets through various pathways. The initial formation of van-der-Waals complexes, followed by addition, isomerization, and termination via atomic hydrogen elimination, plays a crucial role in its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 3H-cyclopenta[a]naphthalene
  • 1H-cyclopenta[b]naphthalene
  • 1H-cyclopenta[a]naphthalene

Properties

CAS No.

66249-00-1

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

7-methyl-3-oxo-1,2-dihydrocyclopenta[a]naphthalene-1-carboxylic acid

InChI

InChI=1S/C15H12O3/c1-8-2-4-10-9(6-8)3-5-11-13(16)7-12(14(10)11)15(17)18/h2-6,12H,7H2,1H3,(H,17,18)

InChI Key

SYXOXPCPMYPVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)C(=O)CC3C(=O)O

Origin of Product

United States

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